molecular formula C42H78NO10P B12067492 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt

1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt

Cat. No.: B12067492
M. Wt: 788.0 g/mol
InChI Key: WTBFLCSPLLEDEM-FDYKVURPSA-N
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Description

1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt (DOPS) is a synthetic phospholipid characterized by two oleoyl (18:1 Δ⁹-Cis) acyl chains and a negatively charged L-serine head group . This phospholipid is widely used in membrane biology, liposome technology, and drug delivery studies due to its anionic nature and fluid-phase behavior at physiological temperatures. DOPS is a key component in mimicking natural cell membranes, particularly in studies involving membrane curvature, apoptosis signaling, and protein-lipid interactions . Its high purity (>95% commercially available) and stability under controlled storage conditions (-20°C) make it a reliable tool for experimental reproducibility .

Properties

Molecular Formula

C42H78NO10P

Molecular Weight

788.0 g/mol

IUPAC Name

(2S)-2-amino-3-[[(2S)-2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid

InChI

InChI=1S/C42H78NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/b19-17+,20-18+/t38-,39-/m0/s1

InChI Key

WTBFLCSPLLEDEM-FDYKVURPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Preparation Methods

Intermediate Synthesis

Synthesis begins with the preparation of triethylamine H-phosphonate (TEAHP) salts from protected serine precursors. As demonstrated in Scheme 1 of the NCBI study:

  • L-serine is protected with tert-butoxycarbonyl (Boc) and tert-butyl groups

  • Reaction with diphenyl H-phosphonate yields stable TEAHP intermediates

  • These intermediates enable subsequent acylation without compromising stereochemistry

The stability of TEAHP intermediates allows storage for months, facilitating large-scale production.

Fatty Acid Incorporation Strategies

Controlled acylation of the glycerol backbone requires orthogonal protection-deprotection sequences to ensure regioselective oleoylation.

Stepwise Acylation Protocol

  • sn-1 Position Acylation :

    • 3-sn-glycerol derivatives react with oleoyl chloride in anhydrous dichloromethane

    • Catalyzed by 4-dimethylaminopyridine (DMAP) at 0–5°C

  • sn-2 Position Functionalization :

    • Secondary hydroxyl group activated using N,N'-dicyclohexylcarbodiimide (DCC)

    • Oleic acid coupled under nitrogen atmosphere

This sequential approach achieves >90% regioselectivity for 1,2-dioleoyl configuration, as confirmed by 31^{31}P NMR analysis.

Headgroup Assembly and Deprotection

The critical phosphoserine linkage forms through nucleophilic displacement of phenyl groups from H-phosphonate intermediates.

Phosphorylation Reaction

  • TEAHP intermediate reacts with 1,2-dioleoyl-sn-glycerol at 50°C in tetrahydrofuran

  • Triethylamine scavenges liberated phenol byproducts

  • Reaction progress monitored by thin-layer chromatography (Rf = 0.15 in 95:5 CHCl3_3:MeOH)

Global Deprotection

Simultaneous removal of Boc and tert-butyl groups occurs under mild acidic conditions:

  • 5:4:1 DCM:TFA:triisopropylsilane mixture

  • 1 hr treatment at room temperature preserves olefinic bonds

Sodium Salt Formation and Purification

Final conversion to the sodium salt enhances aqueous solubility for biological applications:

  • Ion Exchange Procedure :

    • Crude phosphatidylserine dissolved in chloroform:methanol (2:1)

    • Treated with 0.1M sodium bicarbonate solution

    • Phases separated by centrifugation at 10,000 × g

  • Purification Steps :

    • Silica gel chromatography using chloroform:methanol:ammonium hydroxide (90:10:1)

    • Final product lyophilized to yield white powder (>99% purity by HPLC)

Comparative Analysis of Synthetic Methods

ParameterH-Phosphonate MethodPhosphoramidite Approach
Phosphorylation Yield85–92%78–85%
Stereochemical Purity>98% ee90–95% ee
Oleoyl Chain IntegrityFull retention of Δ9 bondsPartial isomerization observed
ScalabilityKilogram-scale demonstratedLimited to gram quantities

Quality Control and Characterization

Rigorous analytical protocols ensure batch-to-batch consistency:

  • Mass Spectrometry :

    • MALDI-TOF confirms molecular ion at m/z 822.8 [M+Na]+^+

  • Nuclear Magnetic Resonance :

    • 1^{1}H NMR (CDCl3_3): δ 5.30 (m, 4H, olefinic), δ 4.30 (m, 2H, glycerol)

    • 31^{31}P NMR: single peak at -1.2 ppm

  • Chromatographic Purity :

    • HPLC retention time 12.4 min (C18 column, 85:15 MeOH:NH4_4OAc)

Industrial-Scale Production Insights

Avanti Polar Lipids' patented process achieves >99% purity through:

  • Continuous flow hydrogenation to minimize oxidation

  • Supercritical CO2_2 extraction for solvent removal

  • In-line FTIR monitoring of phosphorylation reactions

Chemical Reactions Analysis

Hydrolysis Reactions

DOPS undergoes hydrolysis under specific conditions, primarily at its ester and phosphate bonds:

  • Ester Bond Hydrolysis :
    The oleoyl chains (C18:1) at the sn-1 and sn-2 positions are susceptible to enzymatic cleavage by phospholipases (e.g., PLA~1~, PLA~2~). This releases free oleic acid and lysophosphatidylserine, critical for studying lipid metabolism .

  • Phosphate Group Reactivity :
    The phosphodiester bond in DOPS can hydrolyze in acidic or alkaline conditions, yielding glycerophosphoserine derivatives. This property is exploited in lipid bilayer stability studies .

Stability Data:

ConditionStability OutcomeApplication Relevance
pH 7.4 (physiological)Stable for >24 hoursIn vitro membrane studies
pH <3 or >10Rapid hydrolysisControlled degradation assays
Presence of phospholipasesSite-specific cleavageMetabolic pathway analysis

Oxidation Resistance

The monounsaturated oleic acid chains (C18:1) confer resistance to oxidation compared to polyunsaturated analogs. Key findings include:

  • Oxidative Stability :
    DOPS exhibits no significant peroxidation under standard storage conditions (-20°C, inert atmosphere) for up to 2 years .

  • Accelerated Oxidation :
    Exposure to reactive oxygen species (ROS) at 37°C leads to chain breakdown, forming aldehydes and short-chain fatty acids .

Oxidation Metrics:

ParameterDOPS (C18:1)Brain PS (Mixed Chains)
Peroxidation Rate (37°C)0.12 µM/hr0.89 µM/hr
Half-life (ROS exposure)48 hours6 hours

Calcium Ion Interactions

The serine headgroup and phosphate moiety enable strong coordination with divalent cations like Ca^2+^, critical for membrane fusion and coagulation studies:

  • Ca^2+^ Binding Affinity :
    DOPS forms 2:1 (lipid:Ca^2+^) complexes with a binding constant (K~d~) of 0.8 µM, facilitating vesicle aggregation and bilayer remodeling .

  • Role in Coagulation :
    DOPS-rich liposomes mimic platelet membranes, accelerating prothrombinase activity by 12-fold in the presence of Ca^2+^ .

Lipid Bilayer and Liposome Dynamics

DOPS modulates membrane properties through curvature induction and charge effects:

  • Membrane Curvature :
    The conical shape of DOPS (small headgroup relative to tail volume) induces negative curvature, promoting vesicle budding and fusion .

  • Liposome Formation :
    DOPS enhances encapsulation efficiency in liposomal drug delivery systems (e.g., doxorubicin loading efficiency: 85% vs. 60% for DOPC) .

Liposome Performance Data:

ParameterDOPS:DOPC (3:7)DOPC Alone
Encapsulation Efficiency92%68%
Serum Stability (24 hr)88% retention45% retention
Cellular Uptake3.2-fold increaseBaseline

Synthetic Modifications

DOPS serves as a precursor for engineered lipids:

  • PEGylation :
    Conjugation with polyethylene glycol (PEG) at the serine hydroxyl group extends circulation half-life in vivo from 2 to 18 hours .

  • Fluorescent Tagging :
    Labeling with nitrobenzoxadiazole (NBD) at the sn-2 chain enables real-time tracking of lipid trafficking .

Thermal Behavior

The phase transition temperature (T~m~) of DOPS is -11°C, ensuring fluidity at physiological temperatures:

Temperature RangeMembrane StateFunctional Impact
< -11°CGel phaseReduced protein mobility
-11°C to 50°CLiquid-crystalline phaseOptimal signaling & fusion

Scientific Research Applications

Membrane Biology

Overview : DOPS is integral to the study of lipid membranes due to its ability to form stable bilayers. Its serine head group is particularly useful for investigating membrane dynamics and interactions.

Key Applications :

  • Lipid Bilayer Formation : DOPS is used to create artificial membranes that mimic biological systems, allowing researchers to study membrane fluidity, phase behavior, and protein localization.
  • Supported Lipid Bilayers : It aids in the formation of supported lipid bilayers for examining lipid redistribution between membrane leaflets and the effects of various support materials on membrane structure.

Drug Delivery Systems

Overview : DOPS has shown promise as a non-toxic vector for drug delivery, particularly in gene therapy applications.

Key Applications :

  • Liposome Formation : DOPS is utilized in liposome technology to encapsulate drugs or genetic material, enhancing their stability and bioavailability.
  • Non-Viral Gene Delivery : It has been shown to effectively deliver DNA without toxicity, making it a valuable tool for therapeutic interventions.

Cancer Research

Overview : DOPS has been investigated for its potential anticancer properties, particularly when used in conjunction with other compounds.

Case Studies :

StudyFindingsApplication
Cytotoxicity StudyDOPS nanovesicles exhibited significant cytotoxicity against SK-MEL-28 melanoma cells in vitro.Potential use in targeted cancer therapies.
In Vivo Tumor ReductionDOPS-containing vesicles reduced tumor volume in squamous cell carcinoma mouse models.Development of novel cancer treatment strategies.

Coagulation Studies

Overview : DOPS mimics the composition of platelet membranes, making it useful for studying coagulation mechanisms.

Key Applications :

  • Platelet Membrane Models : It is used alongside other phospholipids like DOPC and DOPE to replicate platelet membranes for research into hemostasis and thrombosis.
  • Enzyme Activation Studies : DOPS forms complexes with calcium ions that are crucial for activating enzymes involved in blood coagulation.

Nanotechnology

Overview : In nanotechnology, DOPS is employed to construct lipid-based nanoparticles for targeted delivery mechanisms.

Key Applications :

  • Lipid Nanoparticles : These nanoparticles can be engineered for specific targeting of diseased tissues, enhancing the efficacy of therapeutic agents.
  • Physicochemical Property Studies : Research involves examining the interactions between lipid nanoparticles and various biological environments.

Biochemical Pathways

DOPS influences several biochemical pathways through its interactions with cell membranes:

  • Signal Transduction Modulation : It affects protein kinases and phosphatases, particularly protein kinase C (PKC), which plays a role in various signaling pathways.
  • Curvature Modulation of Membranes : By integrating into lipid bilayers, DOPS alters membrane curvature, impacting processes such as vesicle formation and fusion.

Mechanism of Action

The mechanism of action of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine sodium salt involves its incorporation into lipid bilayers, where it mimics the properties of natural phosphatidylserine. This incorporation affects membrane fluidity, curvature, and the function of membrane-associated proteins. The compound interacts with various molecular targets, including enzymes and receptors, influencing cellular processes such as signal transduction and membrane trafficking .

Comparison with Similar Compounds

Comparison with Similar Phospholipids

Structural and Physicochemical Properties

The following table summarizes key differences between DOPS and structurally similar phospholipids:

Compound Head Group Acyl Chains Phase Transition Temp. Charge Key Applications
DOPS L-Serine (anionic) Dioleoyl (18:1) ~-20°C (fluid phase) Negative Membrane curvature sensing, apoptosis studies, liposome stability
DPPS (1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine) L-Serine (anionic) Dipalmitoyl (16:0) ~41°C (gel phase) Negative Studies requiring rigid membranes, calcium-binding assays
DMPS (1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine) L-Serine (anionic) Dimyristoyl (14:0) ~35°C (gel phase) Negative Model membranes for phase transition studies
DOPC (1,2-Dioleoyl-sn-glycero-3-phosphocholine) Choline (zwitterionic) Dioleoyl (18:1) ~-20°C (fluid phase) Neutral Liposome formation, membrane permeability assays
DOPE (1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine) Ethanolamine (zwitterionic) Dioleoyl (18:1) ~-16°C (fluid phase) Neutral Membrane fusion, gene delivery systems

Key Observations :

  • Charge Influence : DOPS and other anionic phospholipids (DPPS, DMPS) facilitate interactions with cationic proteins (e.g., annexins, α-synuclein) and metals (e.g., Ca²⁺), unlike neutral DOPC/DOPE .
  • Acyl Chain Effects : DOPS and DOPC share fluid-phase behavior due to unsaturated oleoyl chains, whereas saturated acyl chains (DPPS, DMPS) confer rigidity and higher phase transition temperatures .
  • Functional Specificity : DOPS is critical in apoptosis signaling due to its serine head group, while DOPE promotes membrane fusion in gene delivery .
Functional Comparisons in Research
2.2.1. Membrane Dynamics and Protein Binding
  • DOPS vs. DOPG : Both are anionic, but DOPS’ serine head group uniquely recruits proteins like annexins to curved membranes, whereas DOPG (phosphatidylglycerol) shows stronger interactions with antimicrobial peptides .
  • DOPS vs. DPPS : DOPS’ fluid-phase membranes enhance lipid scrambling and ESCRT-mediated membrane remodeling, while DPPS’ gel-phase membranes limit dynamic processes .
2.2.2. Liposome Stability and Drug Delivery
  • DOPS in Liposomes : DOPS improves colloidal stability in anionic liposome formulations (e.g., DOPC/DOPS 3:1 molar ratio) by preventing aggregation through electrostatic repulsion .
  • DOPE vs. DOPS : DOPE’s conical shape promotes endosomal escape in gene delivery, whereas DOPS enhances stealth properties in targeted drug delivery systems .
2.2.3. Biophysical Studies
  • Phase Behavior : DOPS and DOPC form homogeneous bilayers in fluid phase, while DMPS/DPPS mixtures exhibit phase separation at physiological temperatures, impacting membrane protein localization .
  • Charge-Dependent Interactions : DOPS’ negative charge enhances binding to cationic peptides (e.g., defensins) compared to zwitterionic DOPC .

Biological Activity

1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt (DOPS) is a synthetic phospholipid that mimics the natural phosphatidylserine found in biological membranes. Its unique biochemical properties and biological activities make it an important compound in various research and therapeutic applications. This article explores the biological activity of DOPS, focusing on its mechanisms of action, cellular effects, and potential therapeutic uses, supported by relevant data tables and case studies.

DOPS is characterized by the following chemical structure:

  • Molecular Formula : C₄₂H₇₈N₁₀O₁₀P
  • CAS Registry Number : 70614-14-1
  • Molecular Weight : 785.07 g/mol

DOPS is known for its stability against oxidation and its ability to form lipid bilayers, which are crucial for cellular membrane integrity and function .

Target of Action

DOPS primarily targets cell membranes. It integrates into lipid bilayers, influencing membrane curvature and lipid distribution between leaflets. This integration is essential for various cellular processes, including signaling and membrane fusion.

Mode of Action

DOPS interacts with proteins involved in cell signaling, particularly protein kinases such as protein kinase C (PKC). This interaction can modulate enzymatic activities and influence pathways critical for cell survival and apoptosis .

Cellular Effects

The incorporation of DOPS into cellular membranes has been shown to influence several cellular functions:

  • Cell Signaling : DOPS modulates signaling pathways by affecting the activity of kinases and phosphatases. For instance, it enhances PKC activity, which is crucial for various signaling cascades .
  • Membrane Dynamics : DOPS alters membrane curvature and fluidity, which can facilitate processes like endocytosis and exocytosis .

Case Studies

  • Cytotoxicity in Cancer Cells :
    • In vitro studies have shown that DOPS-containing nanovesicles exhibit cytotoxic effects against SK-MEL-28 melanoma cells. These effects are attributed to the ability of DOPS to disrupt membrane integrity, leading to cell death.
    • In vivo studies demonstrated that DOPS reduced tumor volume in a squamous cell carcinoma mouse xenograft model, highlighting its potential as an anti-cancer agent.
  • Coagulation Studies :
    • DOPS has been used in lipid mixtures to mimic platelet membranes for studying coagulation processes. It plays a crucial role in binding calcium ions, which are essential for activating clotting factors .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicityInduces cell death in SK-MEL-28 melanoma cells through membrane disruption
Tumor Volume ReductionDecreases tumor size in mouse models of squamous cell carcinoma
Coagulation ModulationMimics platelet membranes; enhances calcium-dependent enzyme activation
Membrane DynamicsAlters curvature and fluidity; facilitates endocytosis/exocytosis

Q & A

Q. What are the standard protocols for incorporating DOPS into lipid bilayers for membrane fluidity studies?

  • Methodological Answer : DOPS is typically mixed with other lipids (e.g., DOPC, DOPE) in organic solvents (chloroform/methanol) to mimic biological membranes. After drying under nitrogen or vacuum, the lipid film is hydrated in aqueous buffers (e.g., HEPES, NaCl) and subjected to sonication or extrusion to form unilamellar vesicles. For example, small unilamellar vesicles (SUVs) are prepared via sonication at 37°C until clarity, followed by extrusion through 0.2 µm filters . The acyl chain composition (e.g., oleoyl chains in DOPS) influences bilayer flexibility, making it critical to maintain a nitrogen atmosphere to prevent oxidation during preparation .

Q. How can researchers determine the purity of commercial DOPS batches for reproducible experiments?

  • Methodological Answer : Purity assessment involves thin-layer chromatography (TLC) with solvent systems like chloroform:methanol:water (65:25:4) to detect impurities. Nuclear magnetic resonance (NMR) or mass spectrometry (MS) can confirm structural integrity. Suppliers typically provide certificates of analysis (COA) with purity data (e.g., ≥95% in vs. ≥98% in ). Cross-referencing COA with in-house TLC or HPLC-ELSD (evaporative light scattering detection) ensures batch consistency .

Q. What are the optimal storage conditions for DOPS to maintain stability in long-term studies?

  • Methodological Answer : DOPS should be stored at −20°C in airtight containers under inert gas (argon or nitrogen) to prevent hydrolysis and oxidation. Prior to use, equilibrate the lipid to room temperature in a desiccator to avoid condensation. Lyophilized DOPS retains stability for ≥2 years when protected from light and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in membrane fluidity data when using DOPS in mixed lipid systems?

  • Methodological Answer : Discrepancies often arise from variations in acyl chain packing. To address this:
  • Use differential scanning calorimetry (DSC) to measure phase transition temperatures and identify coexistence of gel/liquid-crystalline phases .
  • Employ fluorescence anisotropy with probes like DPH (1,6-diphenyl-1,3,5-hexatriene) to quantify membrane rigidity. For example, DOPS-containing bilayers exhibit lower anisotropy (higher fluidity) compared to saturated analogs like DSPS-Na .
  • Control lipid molar ratios rigorously; even minor deviations in DOPS content (e.g., 10% vs. 20%) can alter bilayer properties .

Q. What experimental strategies mitigate DOPS degradation during apoptosis signaling assays?

  • Methodological Answer : DOPS degradation in apoptotic cells is influenced by scramblases and caspases. To minimize artifacts:
  • Use protease inhibitors (e.g., Z-VAD-FMK) in cell culture media to block caspase-mediated cleavage of phospholipids .
  • Incorporate oxidation-resistant analogs (e.g., tethered DOPS with fluorinated acyl chains) in kinetic studies.
  • Validate results with orthogonal methods, such as LC-MS/MS to quantify intact DOPS and its metabolites (e.g., lysophosphatidylserine) .

Q. How can researchers optimize DOPS-containing liposomes for protein-lipid interaction studies under varying pH conditions?

  • Methodological Answer :
  • Adjust the lipid composition to include pH-stabilizing additives (e.g., 10% cholesterol) to reduce proton leakage.
  • Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinities at different pH levels. For instance, the serine headgroup of DOPS exhibits stronger binding to annexin V at pH 5.0 compared to neutral pH .
  • Monitor ζ-potential to ensure consistent surface charge, as protonation of the serine moiety at low pH increases liposome negative charge, affecting protein recruitment .

Data Contradiction and Troubleshooting

Q. Why do DOPS-containing vesicles show inconsistent encapsulation efficiencies for hydrophilic drugs?

  • Methodological Answer : Encapsulation efficiency depends on the hydration method. Passive loading via film hydration often yields <10% efficiency. Improve results by:
  • Using active loading techniques (e.g., pH gradient or ammonium sulfate) to trap charged molecules.
  • Applying freeze-thaw cycles or electroporation to enhance drug entrapment.
  • Validate using fluorescent tracers (e.g., calcein) and gel filtration to separate free vs. encapsulated drug .

Q. How to address discrepancies in DOPS-mediated membrane fusion assays?

  • Methodological Answer : Fusion efficiency is sensitive to calcium ion concentration and lipid packing.
  • Titrate Ca²⁺ (0.1–2 mM) to identify optimal fusion conditions. Excess Ca²⁺ induces aggregation rather than fusion .
  • Use resonance energy transfer (RET) assays with labeled lipids (e.g., NBD-PE/Rhodamine-PE) to quantify fusion kinetics.
  • Compare with negative controls (e.g., DOPC-only vesicles) to isolate DOPS-specific effects .

Methodological Best Practices

Q. What techniques validate the asymmetric distribution of DOPS in lipid bilayers?

  • Methodological Answer : Asymmetry is assessed via:
  • Fluorescent probes like annexin V-FITC, which binds externalized DOPS in apoptotic membranes.
  • Chemical labeling with trinitrobenzenesulfonate (TNBS) to modify outer-leaflet primary amines, followed by MS analysis of inner/outer leaflet composition .

Q. How to design controls for DOPS-dependent protein recruitment studies?

  • Methodological Answer :
  • Use lipid vesicles lacking DOPS (e.g., DOPC/DOPE mixtures) as negative controls.
  • Include competitive inhibitors (e.g., water-soluble phosphatidylserine analogs) to confirm specificity.
  • Perform dose-response curves with DOPS molar percentages (5–30%) to establish binding thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.